molecular formula C24H23N7OS2 B5080282 2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B5080282
M. Wt: 489.6 g/mol
InChI Key: IWQVCIBUSCVIDC-UHFFFAOYSA-N
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Description

2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazinoindole core, which is fused with a thiadiazole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves multiple steps. One common method starts with the preparation of the triazinoindole core, which can be synthesized by the reaction of isatin with thiosemicarbazide, followed by cyclization. The resulting intermediate is then reacted with phenethyl bromide to introduce the phenethyl group. The final step involves the reaction of this intermediate with 5-propyl-1,3,4-thiadiazole-2-thiol under suitable conditions to yield the target compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological macromolecules such as DNA and proteins. The triazinoindole core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can bind to specific proteins, inhibiting their activity and affecting various cellular pathways. These interactions make it a promising candidate for drug development .

Comparison with Similar Compounds

Similar compounds include other triazinoindole derivatives and thiadiazole-containing molecules. For example:

Properties

IUPAC Name

2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7OS2/c1-2-8-20-27-30-24(34-20)25-19(32)15-33-23-26-22-21(28-29-23)17-11-6-7-12-18(17)31(22)14-13-16-9-4-3-5-10-16/h3-7,9-12H,2,8,13-15H2,1H3,(H,25,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQVCIBUSCVIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CCC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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